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Executive Summary

The Bottom Line: trans-3-Methyl-2-pentene (CAS: 4457-63-4) is a highly reactive
trisubstituted alkene with a Maximum Incremental Reactivity (MIR) value of 13.17 g Os/g VOC
(SAPRC-07 scale).

This value places it in the upper tier of ozone-forming volatile organic compounds (VOCSs),
significantly exceeding the reactivity of standard solvents like toluene (~4.0) or ethanol (~1.5).
For drug development and chemical manufacturing professionals, this molecule represents a
critical "bad actor” in solvent impurity profiles. Its presence, even in trace amounts within bulk
solvents or exhaust streams, can disproportionately impact facility emissions compliance (Title
V permitting) due to its rapid kinetics with hydroxyl radicals (OH) and high yield of secondary
oxidants.

The Physicochemical Basis[1]

To understand the MIR value, one must understand the structural drivers of the molecule's

instability in the troposphere.
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trans-3-Methyl-2-pentene is a trisubstituted internal alkene.[1][2] Its high reactivity is governed
by the electron density of the carbon-carbon double bond (
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The MIR Value: Data & Derivation

The MIR scale, developed by Dr. William P.L.[3] Carter, quantifies the amount of ozone formed
per gram of VOC added to a reference atmosphere under high-NOx conditions (where ozone
formation is VOC-limited).

Comparative Reactivity Table (SAPRC-07 Scale)

The following table contextualizes the reactivity of trans-3-Methyl-2-pentene against common
pharmaceutical solvents and related alkenes.
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Compound CAS Number MIR (g O3/ g VOC) Classification

trans-3-Methyl-2- . -
4457-63-4 13.17 High Reactivity

pentene

cis-3-Methyl-2- ) o
15918-08-8 12.84 High Reactivity

pentene

1-Pentene 109-67-1 7.79 Moderate Reactivity

Toluene 108-88-3 3.97 Standard Reference

Acetone 67-64-1 0.36 Exempt/Low

Ethane 74-84-0 0.28 Baseline

Data Source: Carter, W. P. L. (2010).[3][4][5][6][7] SAPRC-07 Chemical Mechanism and
Updated Ozone Reactivity Scales.

Interpretation for Process Chemists

If your facility emits 1 kg of trans-3-Methyl-2-pentene, it has the potential to generate 13.17 kg
of Ozone downwind under worst-case conditions. In contrast, emitting 1 kg of Acetone
generates only 0.36 kg of Ozone. This 36x difference highlights why "mass-based" emission
limits are often superseded by "reactivity-based" limits in non-attainment zones (e.g.,
California).

Mechanistic Pathways: The "Signaling" of Ozone
Formation

The high MIR value is driven by the molecule's rapid degradation pathway. The primary "signal”
for ozone formation is the conversion of nitric oxide (NO) to nitrogen dioxide (

) by peroxy radicals (

) generated during the alkene's oxidation.

Reaction Mechanism (OH Radical Attack)
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The dominant daytime loss mechanism is the addition of the Hydroxyl radical (OH) to the
double bond.

Electrophilic Addition: OH adds to the less substituted carbon (C2) or the more substituted
carbon (C3), forming a

-hydroxy alkyl radical.

e Peroxy Formation: The alkyl radical reacts instantly with

to form a peroxy radical (
).
e NO Oxidation (The Ozone Driver): The
transfers an oxygen atom to NO, forming
and an alkoxy radical (
). This is the rate-limiting step for ozone accumulation.

o Fragmentation: The alkoxy radical cleaves to form stable carbonyls: Acetaldehyde and
Methyl Ethyl Ketone (MEK).

Pathway Visualization
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Figure 1: The OH-initiated oxidation pathway of trans-3-Methyl-2-pentene.[8] The red node
highlights the critical NOx interaction step that defines the MIR value.

Experimental Methodology: Measuring MIR

MIR values are not theoretical guesses; they are empirically derived from environmental
chamber experiments. For researchers validating these values or assessing new solvent
mixtures, the following protocol is the industry standard.

The Smog Chamber Protocol

The experiment measures the "Incremental Reactivity” (IR) by comparing a "Base Case"
(surrogate atmosphere) vs. a "Test Case" (Base + Target VOC).
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Protocol Steps:

e Chamber Prep: Use a Teflon-film reactor (dual-chamber for control/test) to minimize wall
effects.

o Base Mixture Injection: Inject a standard "urban soup" of VOCs (ethylene, propylene,
toluene, etc.) and NOx to simulate a polluted city environment.

o Target Injection: Inject trans-3-Methyl-2-pentene into one side of the chamber only.
« Irradiation: Expose both sides to blacklights (UV) or natural sunlight for 610 hours.
e Analysis: Monitor

formation continuously via UV photometry; monitor VOC decay via GC-FID.
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Figure 2: Standard Operating Procedure (SOP) for determining MIR values via Environmental
Chamber experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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